molecular formula C10H10N8O3 B3886991 (Z)-1-CARBAMOYL-N-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)METHANECARBOHYDRAZONOYL CYANIDE

(Z)-1-CARBAMOYL-N-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)METHANECARBOHYDRAZONOYL CYANIDE

Cat. No.: B3886991
M. Wt: 290.24 g/mol
InChI Key: XXVQQGHMBSSQFL-TVPGTPATSA-N
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Description

The compound “(Z)-1-CARBAMOYL-N-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)METHANECARBOHYDRAZONOYL CYANIDE” is a structurally complex molecule featuring a purine-derived core (1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine) linked to a carbamoyl hydrazonoyl cyanide moiety. However, direct experimental data on its synthesis, physical properties, or biological activity are scarce in publicly available literature.

Properties

IUPAC Name

(1Z)-2-amino-N-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)amino]-2-oxoethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N8O3/c1-17-7-5(8(20)18(2)10(17)21)13-9(14-7)16-15-4(3-11)6(12)19/h1-2H3,(H2,12,19)(H2,13,14,16)/b15-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVQQGHMBSSQFL-TVPGTPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NN=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N/N=C(/C#N)\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327686
Record name (1Z)-2-amino-N-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)amino]-2-oxoethanimidoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

372174-09-9
Record name (1Z)-2-amino-N-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)amino]-2-oxoethanimidoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-CARBAMOYL-N-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)METHANECARBOHYDRAZONOYL CYANIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring system, followed by the introduction of the carbamoyl and methanecarbohydrazonoyl cyanide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-CARBAMOYL-N-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)METHANECARBOHYDRAZONOYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered functional groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(Z)-1-CARBAMOYL-N-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)METHANECARBOHYDRAZONOYL CYANIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-1-CARBAMOYL-N-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)METHANECARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Property/Feature Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
Core Structure Purine-derived bicyclic system with hydrazonoyl cyanide Benzamide with N,O-bidentate directing group Imidazo[1,2-a]pyridine with cyano and nitrophenyl substituents
Key Functional Groups Carbamoyl hydrazonoyl cyanide, purine-dione Hydroxy, methylbenzamide Cyano, nitro, ester, phenethyl
Synthetic Route Not reported 3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol One-pot two-step reaction
Spectroscopic Characterization Not available 1H/13C NMR, IR, GC-MS, X-ray diffraction 1H/13C NMR, IR, MS, HRMS
Melting Point Not reported Not specified 243–245°C
Potential Applications Hypothesized: Enzyme inhibition (purine analogs) or metal coordination Metal-catalyzed C–H bond functionalization Pharmacological scaffolds (imidazo-pyridine derivatives)

Key Observations

Structural Complexity: The target compound’s purine core distinguishes it from the benzamide derivative and the imidazo-pyridine analog . Purines are biologically relevant (e.g., DNA/RNA components), suggesting possible enzyme-targeting applications, though unverified. The hydrazonoyl cyanide group introduces reactivity akin to the cyano group in the imidazo-pyridine compound , which may influence stability or electrophilic behavior.

Functional Group Reactivity: The N,O-bidentate group in enables metal coordination, a feature absent in the target compound’s reported structure. However, the hydrazonoyl cyanide moiety could act as a ligand in transition-metal catalysis. The nitro and ester groups in enhance electronic diversity, whereas the target compound’s carbamoyl group may confer hydrogen-bonding capacity.

Synthetic Challenges :

  • The target compound’s stereochemistry (Z-configuration) and multi-step synthesis (purine functionalization + hydrazone formation) likely pose greater synthetic hurdles compared to the straightforward amidation in or one-pot reactions in .

Research Implications and Limitations

  • Data Scarcity : The absence of experimental data for the target compound limits conclusive comparisons. Further studies are needed to elucidate its synthesis, spectral properties, and bioactivity.
  • Hypothetical Applications : Based on structural parallels, the compound could be explored as a purine-based kinase inhibitor or a ligand in catalytic systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-CARBAMOYL-N-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)METHANECARBOHYDRAZONOYL CYANIDE
Reactant of Route 2
Reactant of Route 2
(Z)-1-CARBAMOYL-N-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)METHANECARBOHYDRAZONOYL CYANIDE

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